Leucylarginine

Catalog No.
S532868
CAS No.
26607-15-8
M.F
C12H25N5O3
M. Wt
287.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucylarginine

CAS Number

26607-15-8

Product Name

Leucylarginine

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C12H25N5O3

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1

InChI Key

SENJXOPIZNYLHU-IUCAKERBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-leucyl-L-arginine, Leu-Arg, leucyl-arginine, leucylarginine

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Description

The exact mass of the compound Leucylarginine is 287.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leucylarginine is a dipeptide composed of the amino acids leucine and arginine. Its chemical formula is C₁₃H₁₈N₄O₂, and it is classified as a basic peptide due to the presence of the positively charged guanidinium group from arginine. Leucylarginine is often studied for its potential roles in biological systems, particularly in protein synthesis and cellular signaling.

Typical of amino acids and peptides:

  • Peptide Bond Formation: Leucylarginine can be synthesized through peptide bond formation between leucine and arginine, typically catalyzed by ribosomes during protein synthesis.
  • Hydrolysis: In aqueous environments, leucylarginine can undergo hydrolysis to yield its constituent amino acids, leucine and arginine, especially in the presence of enzymes like peptidases.
  • Modification Reactions: The side chains of leucine and arginine can be modified through various biochemical pathways, such as methylation or acylation, affecting the peptide's biological activity.

Leucylarginine exhibits several significant biological activities:

  • Protein Synthesis: It plays a role in the synthesis of proteins, acting as a substrate for ribosomal machinery.
  • Cell Signaling: Arginine is known to be a precursor for nitric oxide synthesis, which is crucial for various signaling pathways in cardiovascular health.
  • Immune Function: Leucylarginine has been shown to enhance immune responses, particularly in macrophages, by modulating cytokine production.

Leucylarginine can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve coupling leucine and arginine under specific conditions using coupling agents like carbodiimides.
  • Biotechnological Approaches: Enzymatic synthesis using specific proteases or ribosomal synthesis via recombinant DNA technology can yield high-purity leucylarginine.
  • Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the production of leucylarginine with high efficiency.

Leucylarginine has several applications across different fields:

  • Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle recovery and promoting anabolic processes.
  • Pharmaceuticals: Research indicates potential therapeutic applications in wound healing and immune modulation.
  • Cosmetics: Due to its moisturizing properties, leucylarginine is utilized in skincare formulations.

Studies have explored the interactions of leucylarginine with various biological molecules:

  • Protein Interactions: Leucylarginine has been shown to interact with ribosomal proteins, influencing their activity and stability .
  • Enzyme Substrates: It may act as a substrate for specific enzymes involved in metabolic pathways related to amino acid degradation or modification .
  • Cellular Receptors: Research indicates that leucylarginine may bind to certain receptors involved in immune responses, enhancing their activation.

Leucylarginine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:

CompoundCompositionUnique Features
ArginylleucineArginine + LeucineDifferent sequence; may exhibit different biological activities.
PhenylalanylaspartatePhenylalanine + AspartateInvolves aromatic amino acid; distinct roles in neurotransmission.
LysylarginineLysine + ArginineBasic nature; may have different effects on immune function.
ValylarginineValine + ArginineBranched-chain amino acid; different metabolic pathways.

Leucylarginine's unique combination of leucine's hydrophobic properties and arginine's positive charge contributes to its distinct biological functions compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4

Exact Mass

287.1957

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Leu-Arg

Dates

Modify: 2024-04-14
1: Kwon H, Kim Y, Park K, Choi SA, Son SH, Byun Y. Structure-based design, synthesis, and biological evaluation of Leu-Arg dipeptide analogs as novel hepsin inhibitors. Bioorg Med Chem Lett. 2016 Jan 15;26(2):310-314. doi: 10.1016/j.bmcl.2015.12.023. Epub 2015 Dec 8. PubMed PMID: 26711145.
2: Meymandi MS, Keyhanfar F, Yazdanpanah O, Heravi G. The Role of NMDARs Ligands on Antinociceptive Effects of Pregabalin in the Tail Flick Test. Anesth Pain Med. 2015 Oct 10;5(5):e28968. doi: 10.5812/aapm.28968. eCollection 2015 Oct. PubMed PMID: 26587404; PubMed Central PMCID: PMC4644310.
3: Venancio EJ, Portaro FC, Kuniyoshi AK, Carvalho DC, Pidde-Queiroz G, Tambourgi DV. Enzymatic properties of venoms from Brazilian scorpions of Tityus genus and the neutralisation potential of therapeutical antivenoms. Toxicon. 2013 Jul;69:180-90. doi: 10.1016/j.toxicon.2013.02.012. Epub 2013 Mar 15. PubMed PMID: 23506858.
4: Wei C, Huang W, Xing X, Dong S. Dual effects of [Tyr(6)]-gamma2-MSH(6-12) on pain perception and in vivo hyperalgesic activity of its analogues. J Pept Sci. 2010 Sep;16(9):451-5. doi: 10.1002/psc.1255. PubMed PMID: 20629198.
5: Arima T, Kitamura Y, Nishiya T, Takagi H, Nomura Y. Kyotorphin (L-tyrosyl-L-arginine) as a possible substrate for inducible nitric oxide synthase in rat glial cells. Neurosci Lett. 1996 Jul 5;212(1):1-4. PubMed PMID: 8823748.
6: Ochi T, Motoyama Y, Goto T. The spinal antinociceptive effect of FR140423 is mediated through kyotorphin receptors. Life Sci. 2000;66(23):2239-45. PubMed PMID: 10855944.
7: Goux WJ, Strong AA, Schneider BL, Lee WN, Reitzer LJ. Utilization of aspartate as a nitrogen source in Escherichia coli. Analysis of nitrogen flow and characterization of the products of aspartate catabolism. J Biol Chem. 1995 Jan 13;270(2):638-46. PubMed PMID: 7822290.
8: Kawabata A, Nishimura Y, Takagi H. L-leucyl-L-arginine, naltrindole and D-arginine block antinociception elicited by L-arginine in mice with carrageenin-induced hyperalgesia. Br J Pharmacol. 1992 Dec;107(4):1096-101. PubMed PMID: 1467831; PubMed Central PMCID: PMC1907944.
9: Galande AK, Hilderbrand SA, Weissleder R, Tung CH. Enzyme-targeted fluorescent imaging probes on a multiple antigenic peptide core. J Med Chem. 2006 Jul 27;49(15):4715-20. PubMed PMID: 16854078.
10: Arima T, Kitamura Y, Nishiya T, Taniguchi T, Takagi H, Nomura Y. Effects of kyotorphin (L-tyrosyl-L-arginine) ON[3H]NG-nitro-L-arginine binding to neuronal nitric oxide synthase in rat brain. Neurochem Int. 1997 Jun;30(6):605-11. PubMed PMID: 9153002.
11: Ueda H, Inoue M, Weltrowska G, Schiller PW. An enzymatically stable kyotorphin analog induces pain in subattomol doses. Peptides. 2000 May;21(5):717-22. PubMed PMID: 10876055.

Explore Compound Types